2-Iodo-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-methylcyclohexan-1-one is an organic compound that belongs to the class of iodinated cyclohexanones It is characterized by the presence of an iodine atom and a methyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methylcyclohexan-1-one typically involves the iodination of 3-methylcyclohexan-1-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclohexanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different substituted cyclohexanones.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted cyclohexanones, depending on the nucleophile used.
Reduction Reactions: 2-Iodo-3-methylcyclohexanol.
Oxidation Reactions: 2-Iodo-3-methylcyclohexanoic acid and other oxidized derivatives.
Scientific Research Applications
2-Iodo-3-methylcyclohexan-1-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving iodinated substrates.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of various reaction intermediates that contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methylcyclohexan-1-one
- 2-Chloro-3-methylcyclohexan-1-one
- 2-Fluoro-3-methylcyclohexan-1-one
Uniqueness
Compared to its halogenated analogs, 2-Iodo-3-methylcyclohexan-1-one exhibits unique reactivity due to the larger atomic size and higher polarizability of the iodine atom. This can lead to different reaction pathways and products, making it a valuable compound for specific synthetic applications .
Properties
CAS No. |
116016-05-8 |
---|---|
Molecular Formula |
C7H11IO |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
2-iodo-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11IO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3 |
InChI Key |
ZPJPOAJRDZOLBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.